molecular formula C16H21N3OS B4995013 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide

N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide

Cat. No. B4995013
M. Wt: 303.4 g/mol
InChI Key: IKCNKSUYVBJGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, commonly known as TAK-915, is a novel drug compound that has been developed for the treatment of cognitive disorders. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in the brain.

Mechanism of Action

TAK-915 works by inhibiting the activity of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, which is an enzyme that breaks down cAMP and cGMP in the brain. These signaling molecules play important roles in neuronal signaling and synaptic plasticity, which are essential for learning and memory. By inhibiting this compound, TAK-915 increases the levels of cAMP and cGMP, leading to enhanced neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of cAMP and cGMP, which can lead to increased synaptic plasticity and improved cognitive function. It also regulates the levels of inflammatory cytokines, which are implicated in the pathogenesis of various cognitive disorders. Additionally, TAK-915 can modulate the activity of neurotransmitter systems, such as dopamine and glutamate, which are involved in cognitive processes.

Advantages and Limitations for Lab Experiments

TAK-915 has several advantages as a research tool for studying cognitive disorders. It is a potent and selective inhibitor of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, which allows for precise modulation of cAMP and cGMP signaling pathways in the brain. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to using TAK-915 in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Additionally, its effects on other PDE4 isoforms and signaling pathways in the brain are not well understood.

Future Directions

There are several future directions for research on TAK-915. One area of interest is the development of more potent and selective N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide inhibitors. Another area of research is the identification of biomarkers that can predict the response to TAK-915 in patients with cognitive disorders. Additionally, studies are needed to evaluate the long-term safety and efficacy of TAK-915 in humans. Finally, the potential use of TAK-915 in combination with other drugs for the treatment of cognitive disorders should be explored.

Synthesis Methods

The synthesis of TAK-915 involves a multistep process that starts with the preparation of 2-(2-thienyl)acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-[2-(diethylamino)-3-pyridinyl]methanamine to yield the desired product. The final compound is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

TAK-915 has been extensively studied for its potential therapeutic effects in various cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Preclinical studies have shown that TAK-915 can improve cognitive function and memory in animal models of these disorders. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-915 in humans.

properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-3-19(4-2)16-13(7-5-9-17-16)12-18-15(20)11-14-8-6-10-21-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNKSUYVBJGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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